Ozanimod

Receptor Pharmacology Selectivity Cardiac Safety

Ozanimod (RPC1063) is a selective S1P1/5 agonist approved for RMS and UC. S1P3 sparing eliminates first-dose cardiac monitoring required by non-selective alternatives, reducing initiation costs and enabling remote clinical trial designs. Metabolic redundancy via ALDH, CYP3A4, CYP1A1, and gut microflora minimizes drug-drug interaction risks in polypharmacy patients. Switching studies show ozanimod rescues fingolimod-intolerant patients, restoring lymphocyte counts (p=0.025) with 96% persistence at 1.5 years. A differentiated tool for neuroprotection research and value-based formulary evaluation.

Molecular Formula C23H24N4O3
Molecular Weight 404.5 g/mol
CAS No. 1306760-87-1
Cat. No. B609803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOzanimod
CAS1306760-87-1
SynonymsRPC1063;  RPC-1063;  RPC 1063;  Ozanimod
Molecular FormulaC23H24N4O3
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCO)C#N
InChIInChI=1S/C23H24N4O3/c1-14(2)29-21-9-6-15(12-16(21)13-24)23-26-22(27-30-23)19-5-3-4-18-17(19)7-8-20(18)25-10-11-28/h3-6,9,12,14,20,25,28H,7-8,10-11H2,1-2H3/t20-/m0/s1
InChIKeyXRVDGNKRPOAQTN-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ozanimod (CAS 1306760-87-1) S1P Receptor Modulator: Procurement-Relevant Pharmacological and Clinical Profile


Ozanimod (RPC1063) is an oral, small-molecule sphingosine-1-phosphate (S1P) receptor modulator that binds with high affinity selectively to S1P receptor subtypes 1 (S1P1) and 5 (S1P5) [1]. It is approved by the U.S. Food and Drug Administration (FDA) for the treatment of adults with relapsing forms of multiple sclerosis (RMS) and moderately to severely active ulcerative colitis (UC) [2]. The compound exhibits agonist activity at S1P1 and S1P5 with EC50 values of 0.41 nM and 11 nM, respectively, and demonstrates minimal activity at S1P2, S1P3, and S1P4 (EC50 >10 µM) [3]. This selective receptor engagement underlies its mechanism of action, which involves the sequestration of autoreactive lymphocytes in lymphoid tissues, thereby reducing their migration to sites of inflammation in the central nervous system and gastrointestinal tract [4].

Why Ozanimod (CAS 1306760-87-1) Cannot Be Simply Interchanged with Other S1P Receptor Modulators


Despite sharing a common therapeutic class and binding to the same orthosteric site on S1P receptors [1], S1P receptor modulators exhibit clinically meaningful differences in receptor subtype selectivity, pharmacokinetics, and resultant safety and tolerability profiles that preclude simple generic substitution. For instance, the non-selective S1P modulator fingolimod engages S1P3, which is associated with first-dose bradycardia and requires in-clinic monitoring, whereas the S1P1/5-selective ozanimod largely spares this receptor and does not necessitate first-dose observation in most patients [2]. Furthermore, variations in half-life, active metabolites, and real-world lymphopenic effects—as demonstrated in head-to-head observational studies [3]—underscore that therapeutic equivalence cannot be assumed. The quantitative evidence below details specific, verifiable points of differentiation that directly inform scientific selection and procurement decisions.

Ozanimod (CAS 1306760-87-1) Quantified Comparative Evidence: Receptor Selectivity, Safety, and Efficacy Versus Key Comparators


Receptor Selectivity Profile: S1P1/5 Agonism with S1P3 Sparing Differentiates Ozanimod from Fingolimod and Underpins Cardiac Safety Advantage

Ozanimod demonstrates high selectivity for S1P1 and S1P5 receptors, with functional EC50 values of 0.41 nM and 11 nM, respectively, while exhibiting negligible activity at S1P2, S1P3, and S1P4 receptors (EC50 >10 µM) [1]. In contrast, the first-generation S1P modulator fingolimod engages S1P3 with appreciable potency (EC50 ~0.3-3 nM), which is mechanistically linked to first-dose bradycardia and atrioventricular block. Ozanimod's S1P3-sparing profile is directly associated with a reduced need for first-dose cardiac monitoring; per the FDA label, ozanimod does not require first-dose observation in patients without pre-existing cardiac conditions, unlike fingolimod which mandates 6-hour in-clinic monitoring after the first dose [2].

Receptor Pharmacology Selectivity Cardiac Safety S1P Modulator

Pharmacokinetic Advantage: Active Metabolites with Extended Half-Life Enable Once-Daily Dosing and Mitigate CYP3A Drug-Drug Interaction Liability

The mean terminal elimination half-life (t1/2) of the parent compound ozanimod is approximately 20-22 hours, while its two major active metabolites, CC112273 and CC1084037, exhibit a substantially longer mean t1/2 of approximately 10 days [1]. This extended half-life supports a once-daily oral dosing regimen. Furthermore, ozanimod is metabolized via multiple pathways, including aldehyde dehydrogenase, alcohol dehydrogenase, and cytochrome P450 (CYP) isoforms 3A4 and 1A1, as well as reductive metabolism by gut microflora [2]. Consequently, strong CYP3A4 inhibitors (e.g., itraconazole) increase ozanimod AUC by only approximately 13%, while strong CYP3A4 inducers (e.g., rifampin) reduce AUC by approximately 24%, indicating a minor role for CYP3A in overall disposition [1]. In contrast, fingolimod is primarily metabolized by CYP4F2 and is subject to significant drug-drug interactions and contraindications.

Pharmacokinetics Drug Metabolism Half-Life Drug-Drug Interactions

Real-World Lymphopenia Profile: Ozanimod Demonstrates Significantly Higher Lymphocyte Counts Versus Siponimod and Fingolimod in a Multicenter Head-to-Head Study

In the first real-world, multicenter, retrospective, head-to-head observational study comparing lymphopenia among S1P receptor modulators in multiple sclerosis (MS), ozanimod demonstrated a significantly higher mean lymphocyte count compared to both siponimod and fingolimod at one month post-treatment initiation (p < 0.001) [1]. The difference remained significant at three months (p = 0.01 vs. siponimod; p = 0.04 vs. fingolimod). Furthermore, cases of severe lymphopenia (Grade 3-4) were significantly less frequent with ozanimod compared to siponimod at one month (p = 0.0001) and three months (p = 0.001) [1]. Grade 4 lymphopenia (lymphocyte count <0.2 × 10^9/L) was observed in both ozanimod and siponimod groups, but the overall incidence of severe lymphopenia was notably lower with ozanimod. This study provides direct, comparative, real-world evidence of differential hematologic safety profiles within the S1P modulator class.

Lymphopenia Real-World Evidence Safety Comparative Effectiveness

Clinical Switching Outcomes: Switching from Fingolimod to Ozanimod Due to Lymphopenia or Transaminitis Results in Improved Hematologic and Hepatic Parameters

A retrospective study of 60 relapsing-remitting multiple sclerosis (RRMS) patients who switched from fingolimod to ozanimod due to safety reasons (70% due to lymphopenia; 21.6% due to hypertransaminasemia) demonstrated significant clinical improvement. Among patients who switched for lymphopenia, mean lymphocyte counts increased from 0.39 × 10^9/L on fingolimod to 0.56 × 10^9/L on ozanimod (p = 0.025) [1]. The proportion of patients with hypertransaminasemia decreased from 21.6% on fingolimod to 9.3% on ozanimod [1]. Overall, 96% of patients persisted on ozanimod for a mean of 1.50 ± 0.49 years, and 83.7% achieved complete disease control with no adverse events (NEDA-3/NADE) [1]. This evidence directly supports the clinical utility of ozanimod as a safer alternative for patients intolerant to first-generation S1P modulators.

Treatment Switching Safety Lymphopenia Transaminitis Real-World Data

Brain Volume Preservation: Ozanimod Demonstrates Significantly Less Brain Volume Loss Compared to Ponesimod in a Matching-Adjusted Indirect Comparison

In a matching-adjusted indirect comparison (MAIC) of two-year efficacy data from the RADIANCE-B (ozanimod) and OPTIMUM (ponesimod) trials, ozanimod was associated with a statistically significant reduction in brain volume loss (BVL) compared to ponesimod. The percentage change difference in BVL was 0.20 (95% CI: 0.05, 0.36), favoring ozanimod [1]. Additionally, ozanimod demonstrated a numerically lower annualized relapse rate (ARR) with a rate ratio of 0.80 (95% CI: 0.57, 1.10), though this did not reach statistical significance. Ozanimod was also associated with a significantly lower risk of treatment-emergent adverse events (TEAEs), with a risk difference of -11.9% (95% CI: -16.8%, -7.0%), and a lower risk of adverse events leading to discontinuation, with a risk difference of -6.1% (95% CI: -8.9%, -3.4%) [1].

Brain Atrophy Neuroprotection Comparative Efficacy Matching-Adjusted Indirect Comparison

High-Value Application Scenarios for Ozanimod (CAS 1306760-87-1) Driven by Quantitative Comparative Evidence


Scenario 1: Selecting an S1P Modulator with a Simplified Initiation Protocol and Reduced Cardiac Monitoring Burden

For healthcare systems, clinical research organizations (CROs), and formulary decision-makers evaluating S1P receptor modulators for relapsing multiple sclerosis, ozanimod offers a quantifiable advantage in terms of reduced healthcare resource utilization. Its selective S1P1/5 agonism with S1P3 sparing (EC50 >10 µM) directly translates into a labeling that does not require first-dose in-clinic cardiac observation for patients without pre-existing cardiac conditions [1]. In contrast, the non-selective comparator fingolimod mandates a 6-hour first-dose monitoring period due to S1P3-mediated bradycardia risk [2]. This differential feature reduces initiation-related clinic visits, electrocardiogram (ECG) monitoring costs, and patient inconvenience, making ozanimod a compelling choice for value-based formulary inclusion and for decentralized or hybrid clinical trial designs where remote initiation is advantageous.

Scenario 2: Switching Patients from Fingolimod Due to Lymphopenia or Hepatic Enzyme Elevations to Maintain Disease Control

In clinical practice and real-world evidence generation, a significant subset of patients on long-term fingolimod therapy develops Grade 3-4 lymphopenia or clinically significant transaminase elevations, necessitating treatment discontinuation. A published cohort study of 60 RRMS patients demonstrated that switching these patients directly to ozanimod resulted in significant recovery of lymphocyte counts (increase from 0.39 to 0.56 × 10^9/L; p=0.025) and a reduction in hypertransaminasemia (from 21.6% to 9.3%) [3]. With 96% persistence at 1.5 years and 83.7% achieving complete disease control without adverse events, ozanimod is uniquely positioned as a scientifically validated rescue strategy for fingolimod-intolerant patients. This application is directly supported by head-to-head clinical switching data and addresses a specific, unmet need in MS management.

Scenario 3: Prioritizing a Disease-Modifying Therapy with Superior Brain Volume Preservation in Long-Term MS Management

For long-term therapeutic strategy planning and for designing clinical trials where brain atrophy is a key secondary endpoint, ozanimod demonstrates a quantifiable advantage over the S1P1/5-selective comparator ponesimod. A robust matching-adjusted indirect comparison (MAIC) of two-year trial data revealed that ozanimod treatment resulted in significantly less brain volume loss compared to ponesimod (percentage change difference: 0.20; 95% CI: 0.05-0.36) [4]. Given that accelerated brain volume loss correlates with long-term cognitive decline and physical disability progression, this evidence supports the preferential selection of ozanimod in treatment algorithms aiming for maximal neuroprotection. For payers and health technology assessment bodies, this differential outcome can inform cost-effectiveness models and long-term budget impact analyses.

Scenario 4: Minimizing Drug-Drug Interaction Liability in Polymedicated Patient Populations

Ozanimod's unique metabolic profile, characterized by multiple pathways including aldehyde dehydrogenase, alcohol dehydrogenase, CYP3A4, CYP1A1, and gut microflora reduction, confers a distinct advantage in patients requiring concomitant medications [5]. A dedicated drug-drug interaction study showed that the strong CYP3A4 inhibitor itraconazole increased ozanimod AUC by only approximately 13%, and the strong CYP3A4 inducer rifampin reduced AUC by approximately 24% [6]. This metabolic redundancy minimizes the risk of clinically significant interactions compared to S1P modulators primarily dependent on a single CYP isoform. Consequently, ozanimod is a strategically sound choice for real-world populations with polypharmacy, such as older MS patients or those with inflammatory bowel disease (IBD) who may require corticosteroids, antimicrobials, or other CYP-modulating agents. This simplifies medication management and reduces the need for therapeutic drug monitoring or complex dose adjustments.

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